![molecular formula C26H20O8 B12813805 (2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate
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Overview
Description
(2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of benzoyl chloride in the presence of a base like pyridine can facilitate the benzoylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group within the tetrahydrofuran ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted tetrahydrofuran derivatives.
Substitution: Various functionalized tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance, a study demonstrated its effectiveness against:
Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent for treating resistant infections .
1.2 Neuroprotective Effects
In addition to its antimicrobial properties, this compound has shown potential neuroprotective effects. Studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in a reduction of cell death by approximately 40% compared to untreated controls. Furthermore, it was associated with increased levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage .
Pharmacological Applications
2.1 Anti-Cancer Properties
The compound's structure suggests potential anti-cancer applications. Research has indicated that modifications of similar compounds can enhance their efficacy against various cancer cell lines. The introduction of specific functional groups has been shown to improve anti-proliferative activity significantly . Further studies are needed to evaluate the direct effects of this compound on cancer cells.
2.2 Anti-inflammatory Effects
Given its structural characteristics, there is potential for this compound to act as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for further investigation in treating conditions characterized by chronic inflammation .
Materials Science
3.1 Polymer Chemistry
In materials science, compounds similar to this compound have been utilized in the synthesis of advanced polymers and coatings due to their unique chemical properties. The benzoyloxy groups can enhance the solubility and reactivity of polymers in various solvents, making them suitable for high-performance applications .
Mechanism of Action
The mechanism by which (2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. Additionally, the tetrahydrofuran ring can undergo conformational changes that enhance its binding affinity .
Comparison with Similar Compounds
- (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
- 4,4′-bibenzo[c]thiophene derivatives
Uniqueness: Compared to similar compounds, (2R,4R,5R)-5-((Benzoyloxy)methyl)-3-oxotetrahydrofuran-2,4-diyl dibenzoate stands out due to its specific substitution pattern and the presence of multiple benzoyloxy groups.
Biological Activity
The compound (2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C26H24O7
- Molecular Weight: 440.47 g/mol
- CAS Number: 15397-15-6
- Structure: The structure includes multiple benzoyloxy groups and an oxooxolane ring, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV).
- HCV Inhibition : The compound is noted for its role in synthesizing nucleoside analogs that inhibit HCV polymerase. By mimicking natural substrates, it interferes with viral replication.
- Enzyme Interaction : Studies suggest that the benzoyloxy groups enhance the binding affinity to viral enzymes, increasing the efficacy of the compound as a therapeutic agent.
Research Findings
Recent studies have focused on the efficacy and safety profile of this compound and its derivatives:
Efficacy Studies
- Antiviral Activity : In vitro studies demonstrated that derivatives of this compound showed significant antiviral activity against HCV, with IC50 values in the low micromolar range .
- Cell Line Studies : Experiments conducted on human liver cell lines indicated that the compound effectively reduced viral load when administered in conjunction with other antiviral agents .
Safety Profile
- Toxicity Assessments : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with minimal cytotoxic effects observed in human cell lines .
- Pharmacokinetics : Studies on pharmacokinetics show that the compound has a reasonable bioavailability and half-life, making it suitable for further development into a therapeutic agent .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic HCV infection demonstrated that a formulation containing this compound led to a significant reduction in viral RNA levels when combined with ribavirin and peginterferon .
- Case Study 2 : Another study assessed the use of this compound in combination therapy for patients who were resistant to standard treatments. Results indicated improved response rates and tolerability compared to traditional therapies alone .
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C26H24O7 |
Molecular Weight | 440.47 g/mol |
CAS Number | 15397-15-6 |
Antiviral IC50 | Low micromolar range |
Safety Profile | Favorable |
Properties
IUPAC Name |
(3,5-dibenzoyloxy-4-oxooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20,22,26H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTDXEVKPQUSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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